molecular formula C9H4N4O2 B3058117 3-Nitrocinnoline-4-carbonitrile CAS No. 87953-99-9

3-Nitrocinnoline-4-carbonitrile

Cat. No. B3058117
CAS RN: 87953-99-9
M. Wt: 200.15 g/mol
InChI Key: OYMKDTIKLZKLLE-UHFFFAOYSA-N
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Description

3-Nitrocinnoline-4-carbonitrile is a chemical compound with the molecular formula C9H4N4O2 . It is a type of nitrile, which is a class of organic compounds that have a -C≡N functional group .


Synthesis Analysis

The synthesis of 3-Nitrocinnoline-4-carbonitrile involves several steps. One method involves the use of a very effective Cu3TiO4/g-C3N5 photocatalyst for the production of compounds containing chromene-3-carbonitriles . Another method involves the [4+2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Nitrocinnoline-4-carbonitrile is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bonds in the triple bond .


Chemical Reactions Analysis

3-Nitrocinnoline-4-carbonitrile can undergo several chemical reactions. For instance, it can be hydrolyzed to form carboxylic acid with heating in sulfuric acid . It can also be reduced to form a primary amine using lithium aluminum hydride .


Physical And Chemical Properties Analysis

3-Nitrocinnoline-4-carbonitrile has a molecular weight of 200.15 . The presence of an electronegative nitrogen causes nitriles to be very polar molecules. Consequently, nitriles tend to have higher boiling points than molecules with a similar size .

Safety And Hazards

The safety data sheet for 3-Nitrocinnoline-4-carbonitrile suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is also recommended to avoid dust formation and to use personal protective equipment when handling this chemical .

Future Directions

The synthesis of 3-Nitrocinnoline-4-carbonitrile is regularly examined in order to make it more efficient, environmentally friendly, and sustainable . Future research may focus on improving the yield and practicality of the reaction, as well as exploring new applications for this compound in the fields of medicine and synthetic organic chemistry .

properties

IUPAC Name

3-nitrocinnoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O2/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMKDTIKLZKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351958
Record name 3-nitrocinnoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrocinnoline-4-carbonitrile

CAS RN

87953-99-9
Record name 3-nitrocinnoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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